molecular formula C10H15NO2 B092416 N-Phenyldiethanolamine CAS No. 120-07-0

N-Phenyldiethanolamine

Cat. No.: B092416
CAS No.: 120-07-0
M. Wt: 181.23 g/mol
InChI Key: OJPDDQSCZGTACX-UHFFFAOYSA-N
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Description

N-Phenyldiethanolamine, also known as 2,2′-(Phenylimino)diethanol, is an organic compound with the molecular formula C10H15NO2. It is a tertiary amino compound and a dialkylarylamine. This compound is characterized by its white to brown crystalline appearance and is soluble in benzene, ethanol, and ether .

Preparation Methods

N-Phenyldiethanolamine is typically synthesized through the addition reaction of aniline and ethylene oxide . The reaction conditions involve the use of aniline as the starting material, which reacts with ethylene oxide under controlled temperature and pressure to yield this compound. Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

N-Phenyldiethanolamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydroxyl groups can be replaced by other functional groups.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or water. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

N-PDEA serves as an important intermediate in the synthesis of various organic compounds, including:

  • Dyes : Used in the production of colorants due to its ability to form stable complexes.
  • Pharmaceuticals : It is a precursor for synthesizing phenylephrine, a widely used decongestant .

Biology

In biochemical studies, N-PDEA is utilized to explore enzyme interactions and metabolic pathways. Its role in biological systems includes:

  • Enzyme Studies : Investigating how N-PDEA interacts with enzymes can provide insights into metabolic processes and enzyme kinetics.
  • Cellular Effects : The compound forms protective films on metal surfaces, which can influence cellular functions in biocompatible materials.

Medicine

N-PDEA is significant in medicinal chemistry for drug development. Its applications include:

  • Drug Synthesis : As an intermediate for phenylephrine, it plays a critical role in developing medications for respiratory conditions.
  • Pharmacokinetics Studies : Research indicates that N-PDEA follows a two-compartment model after intravenous administration, aiding in understanding its distribution and metabolism in biological systems .

Industrial Applications

In the industrial sector, N-PDEA is employed in:

  • Resins and Polymers : It contributes to producing coatings and adhesives, enhancing their chemical resistance and durability.
  • Corrosion Inhibition : The compound adsorbs onto metal surfaces, forming a barrier that reduces corrosion rates significantly .

Case Study 1: Corrosion Inhibition

A study demonstrated that N-PDEA effectively reduces corrosion rates on metal surfaces by forming a protective barrier. This application is particularly relevant in industries where metal components are exposed to harsh environments. The study highlighted that the compound's adsorption properties significantly lower electrochemical reactions responsible for metal degradation.

Case Study 2: Drug Development

Research focusing on the synthesis of phenylephrine from N-PDEA illustrated its importance in pharmaceutical applications. The study detailed the synthetic pathway and confirmed the efficacy of the resulting drug formulation in clinical settings, emphasizing the compound's role as a critical intermediate in therapeutic agents .

Mechanism of Action

The mechanism of action of N-Phenyldiethanolamine involves its adsorption onto metal surfaces, creating a barrier that reduces the rate of corrosion. This compound interacts with metal ions, altering the electrochemical processes that drive corrosion . Additionally, in biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

N-Phenyldiethanolamine can be compared with other similar compounds such as:

    N-Methyldiethanolamine: Similar in structure but with a methyl group instead of a phenyl group.

    N-tert-Butyldiethanolamine: Contains a tert-butyl group instead of a phenyl group.

    Diethanolamine: Lacks the phenyl group, making it less hydrophobic compared to this compound.

The uniqueness of this compound lies in its phenyl group, which imparts specific chemical properties and reactivity, making it suitable for specialized applications in various fields .

Biological Activity

N-Phenyldiethanolamine (PDEA) is an organic compound with the chemical formula C10_{10}H15_{15}NO2_2. It has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique biological activities and potential applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its dual hydroxyethylamine groups attached to a phenyl ring. Its structure can be represented as follows:

N Phenyldiethanolamine C10H15NO2\text{N Phenyldiethanolamine }\text{C}_{10}\text{H}_{15}\text{NO}_{2}

The compound is also known by several synonyms, including 2,2′-(Phenylimino)diethanol and N,N-Bis(2-hydroxyethyl)aniline. It exhibits properties that make it suitable for various applications, particularly in organic synthesis and as a potential pharmacological agent.

Mechanisms of Biological Activity

  • Anticancer Activity :
    This compound has been studied for its potential as an anticancer agent. Research indicates that nitrogen mustards derived from PDEA can form DNA cross-links, leading to cytotoxic effects in cancer cells. The mechanism involves the generation of nitrogen half-mustard-N7-dG adducts, which can interfere with DNA replication and transcription processes .
  • Translesion Synthesis :
    Studies have shown that PDEA-derived nitrogen mustards can be bypassed by translesion synthesis (TLS) DNA polymerases, particularly human DNA polymerase η (polη). This polymerase plays a critical role in the cellular response to DNA damage and is involved in the mutagenic replication past bulky DNA lesions . The kinetic characterization of polη-mediated bypass of these lesions provides insights into the promutagenic nature of PDEA derivatives.
  • Neuroprotective Effects :
    Some studies suggest that PDEA may exhibit neuroprotective properties. For instance, it has been implicated in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress . However, further research is needed to elucidate these effects fully.

Case Study 1: Anticancer Efficacy

A study published in Molecular Cancer Therapeutics demonstrated the efficacy of PDEA-derived nitrogen mustards in inducing apoptosis in various cancer cell lines. The results showed a significant reduction in cell viability with increasing concentrations of the compound, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Neuroprotection

In a neuropharmacological study, PDEA was evaluated for its ability to protect against glutamate-induced neurotoxicity in cultured neurons. The findings suggested that PDEA could reduce neuronal death and preserve cell integrity through its antioxidant properties .

Research Findings Summary

Biological ActivityMechanismReference
AnticancerDNA cross-linking via nitrogen mustard formation
Translesion synthesisBypass by polη leading to mutagenesis
NeuroprotectiveModulation of oxidative stress responses

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Phenyldiethanolamine in laboratory settings?

this compound is synthesized via the reaction of aniline with ethylene oxide under controlled conditions. Key steps include:

  • Reaction Setup : Aniline is reacted with ethylene oxide in a 10% acetic acid medium at temperatures between 50–80°C and pressures of 1–2 atm.
  • Purification : Post-reaction, low-boiling byproducts are removed via vacuum distillation, followed by recrystallization from ethanol to achieve >95% purity .
  • Yield Optimization : Excess ethylene oxide (1.5–2.0 equivalents) and catalytic acetic acid improve yield (typically 70–85%) .

Q. How is this compound characterized post-synthesis?

Characterization involves:

  • Spectroscopy : 1^1H/13^13C NMR to confirm hydroxyl and phenyl group positions (e.g., δ 3.6–3.8 ppm for –CH2_2OH).
  • Chromatography : HPLC or GC-MS to assess purity (>98% by area normalization).
  • Physical Properties : Melting point (56–58°C) and solubility (45 g/L in water at 20°C) are critical benchmarks .

Q. What are the primary applications of this compound in biochemical research?

  • Enzyme Interaction Studies : Used to probe interactions with metalloenzymes due to its affinity for metal ions (e.g., Ag+^+) .
  • Corrosion Inhibition : Acts as a protective agent for metal surfaces via adsorption, forming a barrier that reduces electrochemical corrosion rates .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yield or purity issues?

  • Reaction Optimization : Use anhydrous conditions to minimize hydrolysis byproducts. Replace acetic acid with stronger acids (e.g., H2_2SO4_4) to accelerate ethylene oxide addition .
  • Purification Strategies : Employ fractional distillation under reduced pressure (0.1–0.5 mmHg) to separate diethanolamine byproducts. Recrystallization in benzene improves crystalline purity .
  • Troubleshooting : Impurities >5% often arise from incomplete ethylene oxide reaction; monitor via IR spectroscopy (absence of epoxy C–O stretch at 1250 cm1^{-1}) .

Q. What methodological considerations are critical when studying this compound's corrosion inhibition mechanisms?

  • Electrochemical Techniques : Use polarization resistance and Tafel analysis to quantify inhibition efficiency (e.g., 80–90% at 10 mM concentration).
  • Surface Analysis : SEM/EDS or XPS to confirm adsorption layers (e.g., N 1s peaks at 399–401 eV indicate metal-nitrogen bonding) .
  • Environmental Variables : Adjust pH (alkaline conditions enhance Ag3+^{3+}-PEA complex formation) and temperature (20–40°C for optimal adsorption) .

Q. How should pharmacokinetic parameters be adjusted based on this compound's two-compartment model?

  • Modeling : The plasma half-life (30 minutes) requires frequent dosing intervals for steady-state concentration.
  • Dosage Adjustments : For intravenous studies, calculate clearance (CL) using CL=0.693×Vdt1/2CL = \frac{0.693 \times V_d}{t_{1/2}}, where VdV_d (volume of distribution) is ~1.2 L/kg in rats .
  • Metabolite Tracking : Monitor formaldehyde (primary oxidation product) via LC-MS in hepatic microsome assays .

Q. What strategies resolve contradictions in oxidation pathway data for this compound?

  • Pathway Clarification : The Ag3+^{3+}-periodato-PEA complex undergoes oxidation via two parallel pathways: spontaneous (pH-independent) and hydroxide-assisted (pH >10).
  • Experimental Design : Use isotopically labeled 18^{18}O-water to distinguish hydroxide ion involvement. Kinetic studies (UV-Vis at 450 nm) confirm dual mechanisms .
  • Contradiction Resolution : Discrepancies in rate constants arise from pH variability; buffer systems (e.g., borate vs. phosphate) must be standardized .

Q. What safety protocols are essential for handling this compound in high-temperature reactions?

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure (LD50_{50} oral, rat: 980 mg/kg) .
  • Ventilation : Use local exhaust systems to limit airborne concentrations (<0.1 mg/m3^3).
  • Storage : Keep in amber glass containers at <25°C to prevent photodegradation; avoid contact with strong oxidizers (e.g., KMnO4_4) .

Properties

IUPAC Name

2-[N-(2-hydroxyethyl)anilino]ethanol
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InChI

InChI=1S/C10H15NO2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2
Source PubChem
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InChI Key

OJPDDQSCZGTACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)N(CCO)CCO
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Molecular Formula

C10H15NO2
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DSSTOX Substance ID

DTXSID5021962
Record name N-Phenyl diethanolamine
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Molecular Weight

181.23 g/mol
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Physical Description

Other Solid, White or light brown solid with an amine-like odor; [Alfa Aesar MSDS]
Record name Ethanol, 2,2'-(phenylimino)bis-
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Vapor Pressure

0.00000202 [mmHg]
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CAS No.

120-07-0
Record name N-Phenyldiethanolamine
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Retrosynthesis Analysis

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